Morpholinium iodide
Description
Evolution of Research Perspectives on Morpholinium Iodide
The research focus on this compound has evolved from fundamental studies of its synthesis and basic physicochemical properties to investigations into its utility in advanced materials and complex chemical processes. Early research likely centered on the synthesis and characterization of the compound, including determining its crystal structure and understanding the interactions between the morpholinium cation and the iodide anion researchgate.netacs.org.
More recent research highlights the exploration of this compound in the context of ionic liquids and their applications. This includes examining its behavior in solutions, its thermal and electrochemical stability, and its potential as a component in electrolytes arxiv.orgrsc.orgresearchgate.net. The structural characteristics of the morpholinium cation, such as the presence of the oxygen atom, have been found to influence properties like ionic conductivity and electrochemical stability windows in morpholinium-based ionic liquids arxiv.orgrsc.org.
Furthermore, the research has expanded to investigating this compound in specific applications, such as in the synthesis of novel materials like metal halide perovskites and as a reagent or catalyst in organic synthesis escholarship.orgosti.govmdpi.comthieme-connect.comrsc.org. The ability to control the dimensionality of perovskite structures using this compound is an example of how research has moved towards understanding and exploiting its role in directed materials synthesis escholarship.orgosti.govosti.gov. Studies also delve into the intermolecular interactions, such as hydrogen and halogen bonding, involving the morpholinium cation and iodide anion, which are crucial for understanding crystal packing and supramolecular assembly researchgate.netresearchgate.netiucr.orgmdpi.com.
Significance of the Morpholinium Cation in Advanced Synthetic and Material Science Paradigms
The morpholinium cation plays a significant role in advanced synthetic and material science paradigms primarily due to its structural versatility and the properties it imparts to ionic compounds. Its heterocyclic structure, containing both nitrogen and oxygen, allows for various functionalizations and influences its polarity and interaction capabilities pnrjournal.comarxiv.org.
In synthetic chemistry, morpholinium-based compounds, including this compound, are explored as catalysts and reagents. For instance, N-iodothis compound (NIMI), which can be generated in situ from morpholine (B109124) and molecular iodine, has been developed as a novel iodinating agent for the ipso-iodination of aryl boronic acids rsc.org. Another example is the use of 4-amino-4-methylthis compound as an amination reagent in the stereospecific direct amination of benzylic pinacol (B44631) boronates thieme-connect.com. These applications highlight the cation's role in facilitating specific chemical transformations.
In material science, the morpholinium cation is a key component in the design of ionic liquids with tailored properties for applications such as electrolytes in electrochemical devices like batteries, solar cells, and supercapacitors arxiv.orgrsc.orgresearchgate.net. The structural flexibility of morpholinium-based ionic liquids allows for the tuning of properties like ionic conductivity, thermal stability, and electrochemical windows by modifying the cation's substituents and pairing it with different anions arxiv.orgrsc.orgresearchgate.net.
Moreover, the morpholinium cation is utilized in the synthesis of metal halide perovskites, where it can act as an organic spacer or a structure-directing agent escholarship.orgosti.govmdpi.comosti.gov. The ability of the morpholinium cation to form hydrogen bonds and engage in intermolecular interactions influences the crystallization process and the resulting dimensionality of the perovskite structure, impacting their optoelectronic properties escholarship.orgmdpi.comosti.gov. Research has shown that using this compound can lead to the formation of one-dimensional (1D) and two-dimensional (2D) morpholinium lead iodide perovskite phases with distinct optical properties escholarship.orgosti.govosti.gov.
Interdisciplinary Relevance of this compound in Emerging Chemical Systems
The interdisciplinary relevance of this compound stems from its versatility and the increasing use of morpholinium-based compounds in various emerging chemical systems beyond traditional synthetic and material science applications.
In the field of ionic liquids, morpholinium-based ILs are being explored for applications in gas capture and separation, particularly for CO2, due to their ability to interact with gases uclan.ac.uk. Their unique properties as ILs, such as low vapor pressure and high thermal stability, make them attractive alternatives to conventional solvents in various processes arxiv.orgresearchgate.net.
Morpholinium-based compounds, including those with iodide counterions, are also being investigated for their potential biological activities, such as antimicrobial and antiviral properties ontosight.aiontosight.ainih.gov. While specific applications of this compound in this area may require further research, the broader class of morpholinium compounds is being explored for uses in pharmaceuticals and biomedical research ontosight.aiontosight.ai. Research into surface-active ionic liquids (SAILs) with morpholinium cations and various counterions, including aromatic ones, highlights their potential in drug development and delivery systems due to their aggregation behavior and ability to form micelles acs.orgresearchgate.netresearchgate.net.
Furthermore, this compound has been used in studies investigating the degradation behavior of chemical compounds in the environment, demonstrating its relevance in environmental chemistry research . The synthesis of this compound itself is also a subject of research, with studies exploring efficient and sustainable synthesis methods, such as using flow chemistry approaches researchgate.net.
The application of computational techniques, such as Density Functional Theory (DFT) and machine learning, in conjunction with experimental studies on this compound and its derivatives, underscores its relevance in the interdisciplinary field of computational chemistry and materials design harbinengineeringjournal.comresearchgate.netescholarship.orgosti.govosti.gov. These computational approaches help in predicting properties, understanding reaction mechanisms, and guiding the synthesis of new materials based on morpholinium cations harbinengineeringjournal.comescholarship.orgosti.gov.
The use of this compound in the synthesis of metal halide perovskites for solar cell applications exemplifies its role in the interdisciplinary area of renewable energy research escholarship.orgosti.govmdpi.comosti.gov. The ability to control perovskite structure and properties through the inclusion of morpholinium cations is crucial for developing more efficient and stable photovoltaic devices mdpi.commdpi.com.
Data Tables
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Table 1: Crystal Structure Data for N,N-Dimethylthis compound (MORP11I)
| Parameter | Value | Units | Space Group | Temperature (°C) | Reference |
| a | 8.861(4) | Å | P21/m | -150 | researchgate.net |
| b | 8.020(2) | Å | P21/m | -150 | researchgate.net |
| c | 6.685(2) | Å | P21/m | -150 | researchgate.net |
| β | 101.07(3) | ° | P21/m | -150 | researchgate.net |
| Z | 2 | - | P21/m | -150 | researchgate.net |
Note: This data is specifically for N,N-dimethylthis compound, a common this compound derivative, as detailed crystal structure data for simple this compound was not explicitly found in the snippets.
Table 2: Ionic Conductivity of Morpholinium-Based Protic Ionic Liquids
| Cation | Anion | Temperature (°C) | Conductivity (mS/cm) | Reference |
| Morpholinium | Formate (B1220265) | 25 | 10-16.8 | researchgate.net |
| Morpholinium | Formate | 100 | 21-29 | researchgate.net |
| Morpholinium + Water (w=0.6) | Formate | 25 | Up to 65 | researchgate.net |
| Morpholinium + Water (w=0.6) | Formate | 100 | Up to 120 | researchgate.net |
Table 3: Properties of Morpholinium Lead Iodide Perovskite Phases
| Phase Type | Chemical Formula | Optical Properties | Synthesis Method | Reference |
| 1D | [C4H10NO][PbI3] | Distinct Optical Properties | ASVC | escholarship.orgosti.gov |
| 2D | [C4H10NO]2[PbI4] | Distinct Optical Properties | ASVC | escholarship.orgosti.gov |
Note: ASVC stands for Anti-Solvent Vapor-assisted Crystallization.
Structure
3D Structure of Parent
Properties
CAS No. |
58464-45-2 |
|---|---|
Molecular Formula |
C4H10INO |
Molecular Weight |
215.03 g/mol |
IUPAC Name |
morpholin-4-ium;iodide |
InChI |
InChI=1S/C4H9NO.HI/c1-3-6-4-2-5-1;/h5H,1-4H2;1H |
InChI Key |
VAWHFUNJDMQUSB-UHFFFAOYSA-N |
SMILES |
C1COCCN1.I |
Canonical SMILES |
C1COCC[NH2+]1.[I-] |
Other CAS No. |
58464-45-2 |
Related CAS |
110-91-8 (Parent) |
Synonyms |
morpholine morpholine hydrochloride morpholine hydroiodide morpholine phosphate morpholine phosphate (3:1) morpholine phosphonate (1:1) morpholine sulfite (1:1) |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Purity Assessment of Morpholinium Iodide
Novel Synthetic Routes and Reaction Pathways for Morpholinium Iodide
The synthesis of this compound can be achieved through various routes, primarily involving the reaction of morpholine (B109124) with a source of iodide. The most common method is the reaction between morpholine and hydroiodic acid, typically conducted under controlled conditions to ensure high yield and purity. smolecule.com
One reported synthesis involves the quaternization of 4-methyl morpholine with 1-chlorododecane (B51209) and potassium iodide in acetonitrile, followed by refluxing. nih.gov Another approach for synthesizing this compound derivatives is the reaction of 4,4-dimethylmorpholine with an alkyl iodide, such as methyl iodide, in the presence of a base. ontosight.ai Furthermore, N-iodothis compound (NIMI), generated in situ from morpholine and molecular iodine, has been developed as a novel iodinating agent for the ipso-iodination of aryl boronic acids. rsc.orgrsc.org
Green Chemistry Approaches in this compound Synthesis
While specific "green chemistry" approaches solely focused on the synthesis of this compound itself are not extensively detailed in the provided search results, the broader context of morpholinium-based compounds and related synthetic methodologies offers insights. The use of morpholine as a cation in ionic liquids is highlighted for its environmental and economic advantages, such as reduced reaction time and cost-effectiveness, compared to other heterocycles. nih.gov This suggests that synthetic routes utilizing morpholine as a starting material inherently possess some green chemistry characteristics.
Research into one-step synthesis in water for related compounds, such as imidazo[1,2-a]pyridines using this compound derivatives, indicates a move towards more environmentally benign solvents. rsc.org Exploring solvent-free or catalytic methods for the direct synthesis of this compound from morpholine and an iodide source could represent further green chemistry advancements.
Controlled Synthesis for Polymorph Specificity of this compound
The control over the solid-state structure, or polymorphism, of this compound and its related compounds is crucial, particularly in their application as precursors for metal halide perovskites. Different polymorphs can exhibit distinct optical and electronic properties. escholarship.orgresearchgate.net
Research into morpholinium lead iodide systems demonstrates that reaction conditions, including the presence of additives like water and formic acid, can influence the dimensionality of the resulting perovskite structures, leading to the formation of one-dimensional (1D) or two-dimensional (2D) phases. escholarship.orgresearchgate.netescholarship.orgfigshare.comchemrxiv.org This suggests that careful control of crystallization conditions is essential for achieving specific this compound-based structures. Techniques like Anti-Solvent Vapor-assisted Crystallization (ASVC) at room temperature have been used to produce high-quality crystals of morpholinium lead iodide derivatives with controlled dimensionality. escholarship.orgescholarship.org The crystal packing of this compound salts can also be influenced by the cation structure, impacting their thermal properties. researchgate.net
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimization of reaction conditions is critical for maximizing the yield and selectivity of this compound synthesis. Factors such as the ratio of reactants, catalyst loading, temperature, solvent, and reaction time play significant roles. rsc.orgrsc.org
In the synthesis of N-iodothis compound (NIMI) from morpholine and iodine, studies have investigated the effect of the morpholine to iodine ratio, finding a 2:2.4 equivalent ratio to be optimal for the ipso iodination of aryl boronic acids. rsc.org The addition of a catalytic amount of copper iodide has been shown to enhance the reaction rate and significantly increase the yield in this specific reaction. rsc.orgrsc.org Temperature also has a striking effect, with higher temperatures potentially leading to good yields in shorter reaction times. rsc.org
Data from the optimization of ipso iodination using NIMI highlights the impact of varying reaction parameters:
| Reaction Parameter | Conditions | Yield (%) | Notes |
| Morpholine:I₂ Ratio | 1:1 | Low | Without catalyst rsc.org |
| Morpholine:I₂ Ratio | 2:2.4 | Improved | Without catalyst rsc.org |
| Morpholine:I₂ Ratio | 2:2.4 + 5 mol% CuI | 75 | At room temperature, 24 h rsc.org |
| Morpholine:I₂ Ratio | 2:2.4 + 5 mol% CuI | Similar | At 65°C, shorter time rsc.org |
| Catalyst Loading (CuI) | Stoichiometric | Lower | Compared to catalytic amount rsc.org |
| Atmosphere | Inert (N₂) | Less favorable | Compared to air rsc.org |
| Iodinating Agent | KI or NaI | 0 | For ipso iodination of aryl boronic acids rsc.org |
This table illustrates the importance of carefully controlled conditions, including reactant ratios, catalyst presence, and temperature, in achieving favorable outcomes in reactions involving this compound derivatives.
Techniques for High-Purity this compound Preparation and Analysis
Achieving high purity is essential for this compound, particularly when used in sensitive applications like perovskite solar cells, where impurities can significantly impact performance. smolecule.comgreatcellsolarmaterials.com
Common methods for preparing high-purity this compound and its derivatives involve synthesis under controlled conditions followed by purification techniques. The synthesis of this compound from morpholine and hydroiodic acid is typically conducted under controlled conditions to ensure high yield and purity. smolecule.com In the synthesis of N-dodecyl-N-methylthis compound, the crude product was purified by preparative thin layer chromatography on silica (B1680970) gel. arkat-usa.org Recrystallization is another standard technique used to purify crystalline organic compounds, and it has been employed to obtain pure this compound derivatives. rsc.org
Analytical techniques are crucial for assessing the purity and characterizing the synthesized this compound. Powder X-ray diffraction (PXRD) and vibrational spectroscopy (IR and Raman) are used to investigate the structure and properties of morpholinium-based perovskites. sctm.mk UV-vis spectroscopy is also employed to study the optical properties of thin films of these materials. sctm.mk For characterizing this compound derivatives, techniques such as ¹H NMR and ¹³C NMR spectroscopy are used to confirm their structure. arkat-usa.orgnih.gov
Challenges and Innovations in Scalable Synthesis of this compound
Scaling up the synthesis of this compound from laboratory-scale to industrial production presents several challenges. These can include managing reaction kinetics and thermodynamics on a larger scale, ensuring consistent purity, handling potentially hazardous materials, and optimizing processes for economic viability and environmental sustainability.
Innovations in scalable synthesis often involve the adoption of continuous flow processes, automation, and in-line monitoring to maintain control and consistency. High-throughput experimentation (HTE) and machine learning (ML) are emerging as powerful tools to accelerate the discovery and optimization of synthetic routes, which can be particularly beneficial for scaling up. escholarship.orgresearchgate.netfigshare.comchemrxiv.orgosti.govosti.gov Robotic workflows, for instance, have been utilized in the synthesis of morpholinium lead iodide derivatives, enabling the exploration of a wide range of reaction parameters to identify optimal conditions for specific outcomes, such as controlling dimensionality. escholarship.orgresearchgate.netescholarship.orgfigshare.comchemrxiv.org This data-driven approach can significantly reduce the time and resources required for process development and optimization for larger-scale production. escholarship.org
While specific details on the large-scale industrial production of this compound are not extensively available in the provided results, the application of high-throughput and machine learning techniques to related morpholinium-based materials suggests a pathway for addressing the challenges associated with scaling up the synthesis of this compound itself.
Crystallographic and Supramolecular Architecture of Morpholinium Iodide
Single Crystal X-Ray Diffraction Studies of Morpholinium Iodide
Single crystal X-ray diffraction (SCXRD) is a primary technique for elucidating the precise arrangement of atoms within crystalline this compound. Studies have revealed details about its unit cell parameters, space group, and the positions of the morpholinium cations and iodide anions in the crystal lattice. For instance, in a cocrystal with a triiodoalkene fragment, this compound (referred to as compound 6) showed a specific arrangement in X-ray crystal studies. nih.gov In the morpholinium lead iodide system, SCXRD has been used to confirm the structure of new metal halide perovskite derivatives, such as morphPbI₃, which crystallizes in the orthorhombic space group P2₁2₁2₁. escholarship.org
Hydrogen Bonding Networks and Intermolecular Interactions in this compound Crystals
Hydrogen bonding plays a crucial role in the crystal structure of this compound and related compounds. In crystalline this compound itself, morpholinium cations are interconnected through C-H...O bridges, and the NH₂⁺ groups interact with nearby iodide anions. nih.gov Specific hydrogen bond distances have been reported, such as d(H...O) = 2.521 and 2.676 Å for C-H...O interactions and d(H...I) = 2.633 and 2.698 Å for N-H...I interactions. nih.gov
In cocrystals involving this compound, different hydrogen bonding networks can emerge. For example, in a cocrystal with 1-(2,3,3-triiodoallyl)imidazole (B8463663), the arrangement is governed by two interwoven hydrogen-bonding networks: N-H...O interactions between nearby morpholinium cations and N-H...N hydrogen bonding between morpholinium cations and imidazolyl groups. nih.gov These schemes are charge-assisted. nih.gov
Beyond hydrogen bonding, other intermolecular interactions can influence the crystal packing. In some morpholinium salts, van der Waals forces are primarily responsible for molecular packing. iucr.org In other cases, such as morpholinium hydrogen bromanilate, the morpholinium cation links chains of anions via N-H...O hydrogen bonds, forming a sheet structure. iucr.orgnih.gov The presence and nature of these interactions are critical for the formation and stability of the crystalline phase.
Here is a summary of some reported hydrogen bond distances in this compound and related structures:
| Interaction Type | Distance (Å) | Compound/System | Reference |
| C-H...O | 2.521, 2.676 | Crystalline this compound | nih.gov |
| N-H...I | 2.633, 2.698 | Crystalline this compound | nih.gov |
| N-H...O | Varied | Cocrystal with triiodoallylimidazole | nih.gov |
| N-H...N | Varied | Cocrystal with triiodoallylimidazole | nih.gov |
| C-H...O | Weak | Morpholinium hydrogen bromanilate | iucr.org |
| N-H...O | Varied | Morpholinium hydrogen bromanilate | iucr.orgnih.gov |
| N-H...I | Varied | (ammonium)(morpholinium)Pb₂I₆ | rsc.orgrsc.org |
Polymorphism and Crystallization Engineering of this compound
Polymorphism, the ability of a compound to exist in more than one crystalline form, is an important aspect of solid-state chemistry. Different polymorphs can exhibit distinct physical properties.
Exploration of Diverse Crystalline Forms and Their Formation Mechanisms
While specific polymorphs of this compound itself are not extensively detailed in the search results, studies on related morpholinium-containing metal halide perovskites highlight the potential for polymorphism and the factors influencing the formation of different crystalline phases. For instance, in the morpholinium lead iodide system, both one-dimensional (1D) morphPbI₃ and two-dimensional (2D) (morph)₂PbI₄ phases have been synthesized and characterized. chemrxiv.orgosti.govacs.org The formation of these different dimensionalities can be influenced by reaction parameters and the presence of additives. chemrxiv.orgosti.govacs.orgescholarship.org
The formation mechanisms of these diverse crystalline forms are linked to factors such as solvent, temperature, and the ratio of reactants. In the morpholinium lead iodide system, the use of anti-solvent vapor-assisted crystallization (ASVC) with specific solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) has yielded different phases. escholarship.orgescholarship.org The influence of additives like water and formic acid on the dimensionality of the resulting morpholinium lead iodide structures has also been noted, suggesting their role in accelerating the formation of specific phases through intra-chain hydrogen bonding. escholarship.org
Strategies for Targeted Crystallization of Specific Polymorphs
Controlling the crystallization process is crucial for obtaining desired polymorphs or crystalline architectures. Strategies for targeted crystallization of morpholinium-containing compounds involve careful control of synthesis conditions. In the context of morpholinium lead iodide perovskites, a data-driven approach combining active learning and high-throughput experimentation has been used to understand and control the formation of 1D and 2D phases. chemrxiv.orgosti.govacs.orgosti.gov This approach helped identify reaction parameters that significantly affect dimensionality control. chemrxiv.orgosti.govacs.org
Techniques like ASVC have been employed to produce high-quality crystals suitable for structure determination. escholarship.orgescholarship.org The choice of solvent and anti-solvent, as well as the temperature profile during crystallization, are critical parameters that can be tuned to favor the formation of a specific crystalline form. escholarship.orgescholarship.org The use of additives that influence hydrogen bonding can also be a strategy to direct crystallization towards a desired polymorph or dimensionality. escholarship.org
Role of this compound in Supramolecular Self-Assembly
This compound can participate in supramolecular self-assembly processes, where molecules or ions spontaneously associate through non-covalent interactions to form ordered aggregates or structures. The morpholinium cation, with its potential for hydrogen bonding through the protonated nitrogen and C-H groups, and the iodide anion, a good hydrogen bond acceptor, are key components in driving such assemblies.
In cocrystals, this compound's interaction with other molecules can lead to the formation of intricate hydrogen bonding networks, demonstrating its role in directing supramolecular architecture. nih.gov The charge-assisted hydrogen bonds involving the morpholinium cation are particularly effective in this regard. nih.gov
Design Principles for Supramolecular Scaffolds Incorporating this compound
The design of supramolecular scaffolds incorporating this compound leverages the compound's ability to participate in non-covalent interactions, primarily hydrogen bonding and potentially halogen bonding. These interactions are crucial in directing the assembly of molecules into ordered supramolecular architectures.
The morpholinium cation, with its protonated amine group, can act as a hydrogen bond donor, forming interactions with suitable hydrogen bond acceptors such as iodide anions or oxygen atoms in other molecules researchgate.netacs.org. The iodide anion can act as a hydrogen bond acceptor and is also known to participate in halogen bonding as a nucleophilic region interacting with electrophilic halogen atoms nih.govacs.org.
In the design of hybrid perovskite structures, the morpholinium cation's size and hydrogen bonding capabilities are utilized to influence the formation and stability of the inorganic framework. By carefully selecting cation pairs, effective hydrogen bonding patterns can be achieved, leading to the formation of specific 3D perovskite analog structures rsc.orgrsc.org. This demonstrates a design principle where the organic cation acts as a structure-directing agent through supramolecular interactions.
The concept of supramolecular synthons, which are recurring structural units formed by intermolecular interactions, is relevant here. The hydrogen bonding motifs involving the morpholinium cation and iodide anion, or other co-crystallizing species, can be considered supramolecular synthons that guide the assembly of the larger structure rsc.org.
While direct examples of complex supramolecular scaffolds built solely around this compound were not prominently featured, its inclusion in cocrystals and hybrid materials illustrates its potential as a building block in supramolecular design. The ability to form predictable hydrogen bond networks makes it a valuable component in constructing ordered solid-state structures.
Investigations into Host-Guest Chemistry Involving this compound
Investigations into the host-guest chemistry involving this compound typically focus on its role as either a host or, more commonly, a guest species within a larger supramolecular framework or cavity. The morpholinium cation, with its positive charge and hydrogen bonding capabilities, can interact with host molecules that have complementary features, such as negatively charged cavities or hydrogen bond acceptor sites.
One area where this compound has been relevant is in the study of cocrystals. The formation of a 1:1 cocrystal between 1-(2,3,3-triiodoallyl)imidazole and this compound has been investigated using solid-state NMR, providing insights into the hydrogen and halogen bonding interactions within the cocrystal structure researchgate.netacs.org. In this context, the this compound can be considered a component within a host-guest or co-crystallization system.
The concept of host-guest chemistry involves the recognition and binding of a guest molecule within a host molecule or framework, driven by non-covalent interactions iranchembook.ir. While the search results did not detail extensive studies of this compound acting as a guest within traditional host molecules like cyclodextrins or cucurbiturils queensu.ca, its incorporation into porous or framework structures, such as the voids in hybrid perovskites, can be viewed as a form of host-guest inclusion where the inorganic framework acts as the host and the morpholinium cation as the guest rsc.orgrsc.org.
The binding affinities and positions of guest molecules within host cavities are influenced by factors such as the nature of the guest's functional groups, charge distribution, and the presence of complementary interactions with the host queensu.ca. In the case of morpholinium, its positive charge and the ability of its N-H protons to form hydrogen bonds would be key factors governing its interactions within a host environment.
The study of such systems often involves techniques like solid-state NMR and X-ray diffraction to elucidate the structural arrangement and the nature of the interactions between the host and guest species researchgate.netacs.org.
Computational and Theoretical Investigations of Morpholinium Iodide
Density Functional Theory (DFT) Studies on Morpholinium Iodide
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules and materials. For this compound, DFT studies can provide detailed information about its electronic distribution, bonding, and energy landscape.
Electronic Structure and Charge Distribution Analysis
DFT calculations can reveal the electronic structure of this compound, including the distribution of electron density within the morpholinium cation and around the iodide anion. This analysis helps in understanding the nature of the chemical bonds and intermolecular interactions present in the compound. Studies on related morpholinium compounds and halide-containing systems using DFT have shown how electron density is redistributed upon bond formation and interaction, highlighting charge transfer effects between different atoms and moieties. mdpi.comrsc.org For instance, charge transfer can occur between iodide atoms and oxygen atoms within the morpholine (B109124) ring, or between anions and metal atoms in hybrid structures. mdpi.com Analyzing the projected density of states (PDOS) can identify which atomic orbitals contribute to the valence and conduction bands, providing insights into potential electronic conductivity or insulating behavior. rsc.org Partial charge densities can also be calculated to visualize the spatial distribution of charge within the molecule or crystal. rsc.org
Vibrational Mode Analysis and Spectroscopic Correlations
Vibrational spectroscopy, such as Infrared (IR) and Raman spectroscopy, provides experimental data on the vibrational modes of a molecule. DFT calculations can complement these experimental techniques by predicting vibrational frequencies and normal modes. By comparing calculated vibrational spectra with experimental data, researchers can assign specific peaks to particular molecular motions and validate their theoretical models. researchgate.netresearchgate.netnih.gov For this compound, vibrational analysis can help identify characteristic vibrations of the morpholinium cation and the iodide anion, as well as modes associated with their interactions, such as hydrogen bonding or halogen bonding. researchgate.netresearchgate.net DFT can also predict the intensity of these vibrational modes in IR and Raman spectra. nih.gov Studies on related compounds have shown that DFT calculations can accurately reproduce experimental vibrational spectra and provide detailed assignments of fundamental vibrations, including stretching and bending modes. researchgate.netresearchgate.net
Theoretical Predictions of Molecular and Crystal Interactions
DFT is a powerful tool for theoretically predicting and characterizing various molecular and crystal interactions involving this compound. These interactions can include hydrogen bonding, van der Waals forces, and electrostatic interactions. By calculating interaction energies and analyzing the geometry of interacting species, DFT can elucidate the nature and strength of these forces. mdpi.comuni.lu For example, DFT studies have been used to investigate hydrogen bonding patterns in morpholinium-containing structures, highlighting the role of N-H...O and N-H...I interactions in crystal packing and stability. rsc.orgresearchgate.net Furthermore, DFT can be used to study charge transfer interactions, which are crucial in understanding the electronic properties of hybrid materials containing morpholinium and iodide ions. mdpi.comacs.org Theoretical predictions of molecular interactions are essential for understanding the bulk properties of this compound, such as its crystal structure, solubility, and its behavior as a component in more complex systems like perovskite materials. rsc.org
Molecular Dynamics (MD) Simulations of this compound Systems
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the time-dependent behavior of atoms and molecules. For this compound, MD simulations can explore its dynamics in various phases, such as solid state and solution, and its interactions with surrounding molecules.
Interactions with Solvent Molecules and Substrates
MD simulations are particularly useful for studying the interactions of this compound with solvent molecules, such as water, or with various substrates. These simulations can reveal how solvent molecules arrange around the morpholinium cation and iodide anion, the extent and nature of hydrogen bonding with the solvent, and the formation of solvation shells. researchgate.netrsc.org For example, MD simulations of ionic liquids in solution have investigated hydrogen bonding between ions and water molecules and the influence of the anion on these interactions. researchgate.net When considering interactions with substrates, MD simulations can model the adsorption of this compound onto surfaces, providing details about the orientation and arrangement of the ions at the interface and the nature of the interactions (e.g., electrostatic, van der Waals). rsc.orgnih.gov These studies are relevant for applications where this compound might be used in contact with other materials, such as in electrochemical devices or as a component in functional interfaces.
Quantum Chemical Approaches to Reaction Pathways Involving this compound
Quantum chemical calculations are powerful tools for investigating the detailed mechanisms and energy landscapes of chemical reactions. These methods can estimate reaction pathways, including transition state energies and associated equilibria. nih.gov By calculating the electronic structure and energies of reactants, transition states, and products, researchers can gain a deeper understanding of how reactions involving this compound proceed.
For example, density functional theory (DFT) calculations have been coupled with experimental studies to propose reaction mechanisms in systems involving morpholinium lead iodide. lbl.govescholarship.org These calculations have been used to rationalize the selective formation of different dimensional structures (1D or 2D) in the morpholinium lead iodide system, based on the influence of reaction parameters like the presence of water and formic acid on reaction kinetics. lbl.govescholarship.org The calculations helped formulate a plausible reaction scheme explaining the formation of these different structures. escholarship.org
In other contexts, quantum chemical calculations have been applied to study reaction mechanisms involving iodide ions as nucleophiles, which is relevant given the iodide counterion in this compound. mdpi.com These studies can provide insights into the favorability and transition states of nucleophilic substitution reactions. mdpi.com
Quantum chemical calculations are also used to assess reaction pathways that are challenging to measure experimentally, such as those involving intermediates or high-energy transition states. diva-portal.org This includes investigating steps like oxidative addition, ligand dissociation, and reductive elimination in catalytic cycles where this compound or related morpholine derivatives might be involved. diva-portal.orgacs.org
Predictive Modeling for Structure-Function Relationships in this compound Systems
Predictive modeling, including quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) approaches, aims to correlate chemical structure with observed properties or activities. These models can be used to predict the behavior of this compound and its derivatives based on their molecular structure.
In the context of material science, predictive models, such as machine learning classification models, have been developed to predict the dimensionalities of phases formed in the morpholinium lead iodide system. lbl.gov These models are trained on experimental data and can identify reaction parameters that significantly influence dimensionality control. lbl.gov Coupling these model insights with theoretical calculations, like DFT, allows for a more comprehensive understanding and prediction of the resulting material structures and their properties. lbl.gov
Predictive QSAR models have also been developed for assessing the toxicity of ionic liquids, including those with morpholinium cations. nih.gov These models explore the chemical attributes that contribute to toxicity, potentially aiding in the design of novel ionic liquids with desired properties and reduced hazards. nih.gov Studies have investigated the relationship between the structure of morpholinium-based ionic liquids and their biological activities, such as enzyme inhibition. mdpi.comresearchgate.net These studies suggest that the structural characteristics of the morpholinium head group and attached side chains can influence their inhibitory potential. researchgate.net
Advanced Spectroscopic and Spectrometric Characterization for Mechanistic and Structural Insights of Morpholinium Iodide
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Solid-state NMR spectroscopy is a valuable technique for investigating the structural and dynamic properties of solid materials, offering insights into local environments and molecular motion. rsc.orgnih.gov For morpholinium iodide, solid-state NMR, including ¹H, ¹³C, and ¹⁵N NMR, has been employed to probe the characteristics of the morpholinium cation and its interactions within crystalline structures. acs.orgresearchgate.net
Probing Morpholinium Cation Dynamics and Rotational Freedom
Solid-state NMR is adept at characterizing molecular dynamics in solids, including cation motion. nih.gov While specific detailed data on the rotational freedom and dynamics of the morpholinium cation in pure this compound from the provided sources is limited, studies on related systems and the general capabilities of solid-state NMR provide context. Techniques such as variable temperature T₁ relaxation, T₂ relaxation, and linewidth analysis are commonly used for site-specific analysis of molecular dynamics in solid electrolytes and similar materials. nih.gov These methods can reveal information about the mobility of different parts of the morpholinium cation within the crystal lattice. Studies on other iodide-based compounds, like methylammonium (B1206745) iodide and formamidinium iodide, have utilized ¹H NMR to investigate cation reorientational motions. mjcce.org.mk Research on morpholinium salts also indicates the use of solid-state NMR for studying ion dynamics. researchgate.net
Investigation of Iodide Environment and Interactions
The iodide anion environment and its interactions within the crystal lattice of this compound can be investigated using solid-state NMR. ¹H NMR spectroscopy is particularly sensitive to hydrogen bonding interactions involving the +NH₂ protons of the morpholinium cation and the iodide anion. acs.orgresearchgate.netacs.org Differences in the chemical shifts of the +NH₂ protons can indicate variations in the strength and geometry of these hydrogen bonds depending on the surrounding environment, such as in different crystal forms or cocrystals. acs.orgresearchgate.net Although specific ¹²⁷I solid-state NMR data for this compound were not detailed in the provided snippets, ¹²⁷I NMR is a technique applicable to studying iodide environments in solids, providing information on parameters like quadrupolar coupling constants which are sensitive to the local electric field gradient around the iodide nucleus. rsc.org Studies on halogen bonds in other systems have shown that halide quadrupolar parameters are related to the bonding environment. acs.org
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups, conformation, and intermolecular interactions. rsc.orgresearchgate.netresearchgate.net These methods are valuable for analyzing the structural organization and bonding within crystalline materials like this compound. researchgate.net
Correlation of Vibrational Spectra with Molecular Conformation and Crystal Packing
Vibrational spectroscopy can reveal insights into the molecular conformation of the morpholinium cation and how the ions pack within the crystal lattice. FT-IR spectroscopy has been used to study interactions between organic cations and inorganic frameworks in hybrid materials containing morpholinium. rsc.org Shifts in the N-H stretching vibrations of the protonated morpholine (B109124) ring are indicative of hydrogen bonding interactions between the morpholinium cation and the surrounding anions or framework. rsc.orgresearchgate.net Raman spectroscopy can provide information on lattice modes and the vibrations of heavier atoms or polyatomic units. Studies on related lead iodide perovskite analogs containing morpholinium cations have identified Raman peaks corresponding to the stretching and bending modes of the lead-iodide octahedra. rsc.orgnih.gov These vibrational modes are influenced by the crystal structure and packing. rsc.org Vibrational analysis, in general, aids in identifying functional groups and understanding molecular arrangements and hydrogen bonding networks in crystals. researchgate.net Differences in crystal packing between this compound and related salts have been noted, which would likely be reflected in their vibrational spectra. researchgate.net
In-situ Spectroscopic Monitoring of this compound Reactions
In-situ spectroscopy, particularly IR spectroscopy, is a powerful tool for monitoring chemical reactions in real-time, providing information about reaction mechanisms and intermediate species. diva-portal.orgacs.org While a specific example of in-situ monitoring of a reaction involving the formation or reaction of this compound itself was not prominently featured in the provided snippets, the technique of using in-situ FTIR for monitoring reactions involving morpholinium compounds and alkyl iodides has been demonstrated. diva-portal.orgacs.org This indicates the potential applicability of in-situ spectroscopic methods to study the kinetics and mechanism of reactions where this compound is a reactant or product. For instance, in-situ IR could track changes in vibrational modes associated with the morpholinium cation or iodide anion during crystallization processes or reactions in solution.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interactions
UV-Vis spectroscopy is used to investigate the electronic transitions within a material, providing information about its electronic structure, optical properties, and potential interactions. nih.govescholarship.orgresearchgate.netmdpi.comucl.ac.uk
UV-Vis absorption spectra of materials containing this compound, such as morpholinium lead iodide structures, show significant absorption in the ultraviolet region, with the absorption edge potentially extending into the visible light range. nih.govescholarship.org This absorption profile is related to the electronic transitions within the material, including those involving the iodide ions and any charge transfer interactions. The optical band gap of such materials can be estimated from diffuse-reflectance UV-Vis spectra using methods like the Kubelka-Munk equation. nih.govescholarship.orgucl.ac.uk For a morpholinium lead iodide compound, an indirect bandgap of 2.10 eV was estimated from UV-Vis data. nih.gov
Mass Spectrometry (MS) for Purity and Molecular Fragmentation Pathways
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound, as well as its purity. In the context of organic salts like this compound, MS can be employed to confirm the molecular weight of the intact morpholinium cation and to study its fragmentation patterns under various ionization conditions.
While specific mass spectrometry data detailing the fragmentation pathways solely of this compound are not extensively reported in the provided search results, general principles of organic cation fragmentation in MS can be applied. Fragmentation occurs when energetic molecular ions dissociate into smaller charged and neutral species wikipedia.orglibretexts.org. The pattern of these fragment ions is characteristic of the molecule's structure wikipedia.orglibretexts.org. For this compound, the morpholinium cation (C4H10NO)+ would be the species undergoing fragmentation in positive ion mode MS. Studies on morpholine, the neutral precursor to the morpholinium cation, show characteristic fragmentation patterns that can be observed using techniques like vacuum ultraviolet mass-analyzed threshold ionization spectroscopy researchgate.net. These patterns involve the dissociation of the morpholine ring, yielding fragment ions whose masses correspond to specific structural moieties researchgate.net.
The iodide counterion (I-) can also be detected, particularly in negative ion mode MS. However, some studies indicate that iodide adducts, while giving strong signals in negative ion mode, may not produce significant fragment ions soton.ac.uk. The choice of ionization technique (e.g., Electron Ionization (EI), Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI)) can significantly influence the observed fragmentation. ESI, for instance, can sometimes lead to in-source fragmentation wikipedia.orgsoton.ac.uk.
MS is also routinely used for assessing the purity of chemical compounds. By analyzing the mass spectrum, the presence of impurities can be identified by signals corresponding to unintended molecular weights. While no specific data on the purity analysis of this compound by MS is presented in the search results, this remains a standard application of the technique for quality control.
Advanced X-ray Techniques (Beyond Basic Diffraction)
Beyond basic X-ray diffraction (XRD) which primarily provides information on the bulk crystal structure, advanced X-ray techniques offer deeper insights into the local atomic environment and the morphology and orientation of thin films.
X-ray Absorption Spectroscopy (XAS) for Local Atomic Environment
X-ray Absorption Spectroscopy (XAS) is a technique that probes the local atomic and electronic structure of a material. It involves exciting core electrons with X-rays and analyzing the absorption spectrum. The two main regions of an XAS spectrum are the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).
XANES is sensitive to the oxidation state, coordination chemistry, and geometry of the absorbing atom. EXAFS provides quantitative information about the types, distances, and coordination numbers of neighboring atoms around the absorbing atom researchgate.net.
For this compound, XAS could be particularly useful for studying the local environment of the iodine atom (using the iodine L-edge or K-edge) and potentially the nitrogen or oxygen atoms in the morpholinium cation. Studies on other iodine-containing compounds, such as lead iodide perovskites and aqueous iodide solutions, have utilized XANES and EXAFS to determine the electronic and geometrical structures around iodine researchgate.netresearchgate.net. For instance, iodine L-edge XANES has been used to obtain information about polyiodide chains researchgate.net. EXAFS analysis can yield interatomic distances, coordination numbers, and Debye-Waller parameters, providing detailed local structural information that complements diffraction data researchgate.net.
While the provided search results discuss the application of XAS to study iodine and other elements in various materials, including some containing morpholinium as a cation in the context of perovskites researchgate.net, specific XAS data and analysis focused solely on the local atomic environment within the this compound crystal structure were not found. However, based on the principles of XAS and its application to similar systems, it is a suitable technique for investigating the bonding and coordination environment of both the iodide anion and the morpholinium cation in this compound.
Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) for Thin Film Morphology and Orientation
Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) is a powerful technique for analyzing the structural properties of thin films, including their morphology, crystallinity, and the orientation of crystallites relative to the substrate surface mdpi.comdiva-portal.org. In GIWAXS, the X-ray beam strikes the sample at a shallow angle, typically close to the critical angle for total external reflection, which enhances the scattering signal from the thin film mdpi.comdiva-portal.org. The scattered X-rays are detected over a wide range of angles, providing a 2D scattering pattern that reveals information about the arrangement and orientation of molecules or crystallites within the film mdpi.comdiva-portal.org.
This compound (MPI) has been used as an organic spacer in the development of 2D/3D hybrid tin-based perovskite solar cells, and GIWAXS has been extensively applied to characterize the resulting thin films nih.gov. GIWAXS patterns of these films provide crucial insights into the crystal orientation and structural order induced by the presence of this compound nih.gov. For example, studies have shown that the introduction of MPI can facilitate the formation of highly oriented 2D/3D perovskite structures with reduced structural disorder nih.gov.
Analysis of GIWAXS patterns can reveal whether the crystallites in the thin film have a preferred orientation (texture) or are randomly oriented mdpi.com. Sharp, distinct Bragg spots in the GIWAXS pattern indicate high crystallinity and preferred orientation, while rings suggest randomly oriented crystallites nih.govrsc.org. Polar profiles of the azimuthal angle derived from GIWAXS patterns can quantify the degree of orientation nih.gov. By analyzing the position and intensity of scattering peaks, information about lattice parameters, crystallite size, and structural phases present in the thin film can be obtained diva-portal.orgrsc.org.
Research utilizing GIWAXS on MPI-based perovskite films has demonstrated its effectiveness in probing the impact of the organic cation on the film morphology and crystal growth, highlighting the role of this compound in influencing the structural characteristics critical for device performance nih.gov. The technique is particularly valuable for understanding the relationship between processing conditions and the resulting thin film structure mdpi.comrsc.org.
Role of Morpholinium Iodide in Emerging Materials Science and Chemical Systems
Morpholinium Iodide in Perovskite Solar Cells and Optoelectronic Devices
This compound (MPI) is recognized for its role as a precursor and additive in the synthesis of perovskite opto-electronic devices, especially solar cells. smolecule.com Its unique properties, such as high thermal stability, a wide electrochemical window, and excellent solubility, make it valuable in these applications. smolecule.com
Influence on Perovskite Crystallization Kinetics and Film Morphology
The introduction of additives like this compound can influence the crystal growth and morphology of perovskite films. Studies have shown that morpholine (B109124) components can promote superior crystal growth through strong binding with lead ions. mdpi.com Additive engineering has demonstrated potential in controlling crystal growth and modulating the electronic properties of perovskite materials. mdpi.com For instance, Morpholinium tetrafluoroborate (B81430) (MOT), a related morpholinium compound, has been shown to lead to a decrease in film roughness, improved uniformity, mitigation of cracks, and an enhancement in the crystallinity of the perovskite film. mdpi.com
Strategies for Defect Passivation and Grain Boundary Engineering
This compound and related morpholinium compounds play a significant role in defect passivation and grain boundary engineering in perovskite solar cells. The morpholine component can contribute to defect passivation through strong binding with lead. mdpi.com The introduction of this compound (MPI) as a cyclic organic spacer in 2D/3D perovskites has been reported to effectively passivate Sn and I defects. mdpi.comd-nb.infonih.govresearchgate.net This passivation is attributed to enhanced hydrogen bonding and intermolecular interactions within the 2D perovskite structure, which facilitates the formation of highly ordered 2D/3D perovskites with low structural disorder. mdpi.comd-nb.infonih.govresearchgate.net Effective passivation of defects at the perovskite film surface and grain boundaries can mitigate non-radiative recombination and ion migration, contributing to increased material stability and reduced hysteresis. mdpi.comd-nb.info
Impact on Device Stability and Performance Mechanisms
The inclusion of this compound or its derivatives can significantly impact the stability and performance of perovskite solar cells. By influencing crystal growth and defect passivation, morpholinium compounds can reduce non-radiative recombination and ion migration, leading to increased material stability. mdpi.com For example, Morpholinium tetrafluoroborate (MOT) treatment has been shown to significantly improve the photophysical and optoelectronic properties of perovskite films, positively impacting their performance in photovoltaic applications. mdpi.com MOT-doped perovskite solar cells have exhibited enhanced power conversion efficiency (PCE) and retained a high percentage of their initial PCE after extended periods of illumination. mdpi.com The introduction of this compound (MPI) as an organic spacer in 2D/3D hybrid tin-based perovskite solar cells has resulted in devices with superior operational and oxidative stability. d-nb.infonih.govresearchgate.net These improvements are linked to the effective passivation of defects and the formation of structurally stabilized perovskites. d-nb.infonih.govresearchgate.net
Role in 2D/3D Hybrid Perovskite Systems and Dimensionality Control
This compound (MPI) is reported as a novel alicyclic organic spacer for developing structurally stabilized 2D/3D perovskites. mdpi.comd-nb.infonih.govresearchgate.net The incorporation of secondary ammonium (B1175870) and ether groups in the cyclic spacer enhances its rigidity, leading to increased hydrogen bonding and intermolecular interactions within the 2D perovskite framework. mdpi.comd-nb.infonih.govresearchgate.net These strengthened interactions facilitate the formation of highly oriented 2D/3D perovskites with low structural disorder. mdpi.comd-nb.infonih.govresearchgate.net This dimensionality control, creating 2D layers on the surface or within the 3D structure, is a common strategy to improve the stability and performance of perovskite solar cells by passivating defects and enhancing resistance to moisture. mdpi.comresearchgate.net A synthesized 3D perovskite analog featuring hydrogen-bonded dual monovalent cations, including morpholinium, also demonstrates the potential for morpholinium to be incorporated into different dimensional perovskite structures, exhibiting good photoelectric response and stability. rsc.orgrsc.org
This compound as a Component in Electrolytes and Ionic Liquids
This compound finds applications in material science research due to its ability to form ionic liquids. smolecule.com Ionic liquids based on morpholinium, including those derived from this compound, are being explored for various applications, such as electrolytes in batteries and fuel cells due to their ionic conductivity. smolecule.comresearchgate.netalfa-chemistry.com Morpholinium-based ionic liquids are characterized by the presence of a morpholine ring, and modifications to the groups on the nitrogen atom can impart different functions and properties to the ionic liquid. alfa-chemistry.com
Ionic Conduction Mechanisms
Ionic liquids, including morpholinium-based ones, are studied as electrolytes in electrochemical devices. alfa-chemistry.com The ionic conductivity of ionic liquids is a key property for their use in applications like fuel cells. researchgate.netmdpi.com In protic ionic liquids (PILs), protons are transported by cations via the vehicle and Grotthuss mechanisms. mdpi.com Morpholinium-based PILs have shown relatively high ionic conductivities. researchgate.net For instance, morpholinium formate (B1220265) with a certain water content exhibited high ionic conductivities at different temperatures. researchgate.net The ionic conductivity of ionic liquids can be influenced by factors such as temperature, ion size, and the nature of the solvent. diva-portal.org Studies on lithium-doped morpholinium salts have also investigated their ionic conductivities. researchgate.net
Electrochemical Interface Engineering
This compound has been explored in the context of electrochemical interface engineering, particularly in the development of perovskite opto-electronic devices. It is utilized as a precursor in the synthesis of metal halide perovskites. greatcellsolarmaterials.com For instance, this compound (MPI) has been reported as a novel alicyclic organic spacer for creating structurally stabilized 2D/3D perovskites. researchgate.net The incorporation of a secondary ammonium and ether group from the morpholinium structure into alicyclic spacers in 2D perovskites can enhance rigidity, leading to increased hydrogen bonding and intermolecular interactions within the 2D perovskite structure. researchgate.net These strengthened interactions can facilitate the formation of highly oriented 2D/3D perovskites with reduced structural disorder, contributing to the effective passivation of defects. researchgate.net This highlights the potential of this compound in engineering buried interfaces for efficient tin-based perovskite solar cells. researchgate.net
Catalytic Applications and Reaction Enhancement by this compound
This compound and related morpholinium salts have shown utility in organic synthesis and catalysis. smolecule.comontosight.ai Their hygroscopic nature can be beneficial as a drying agent in reactions requiring the removal of water. smolecule.com
Role as a Phase Transfer Catalyst or Co-catalyst
Quaternary ammonium salts, including morpholinium salts, are recognized for their application as phase transfer catalysts in organic synthesis. ontosight.ai This catalytic activity stems from their ability to facilitate the transfer of reactants between immiscible phases, thereby enhancing reaction rates and yields. ontosight.ai
Mediating Specific Organic Transformations
This compound can act as a catalyst or co-catalyst in various organic reactions. smolecule.com Examples include promoting the efficiency and selectivity of aldol (B89426) condensations, which are crucial for carbon-carbon bond formation between carbonyl compounds. smolecule.com It can also be employed as a ligand for palladium catalysts in Heck reactions, facilitating the creation of carbon-carbon bonds between alkenes and aryl or vinyl halides. smolecule.com Furthermore, this compound can serve as a catalyst for Michael additions, involving the addition of nucleophiles to α,β-unsaturated carbonyl compounds. smolecule.com
N-iodothis compound (NIMI), generated in situ from morpholine and molecular iodine, has been developed as an iodinating agent for the ipso-iodination of aryl boronic acids. The addition of a catalytic amount of copper iodide was found to enhance the reaction rate and significantly increase the yield depending on the nature of the boronic acid. rsc.org
Integration of this compound in Hybrid Organic-Inorganic Frameworks
This compound is relevant in the design and synthesis of hybrid organic-inorganic frameworks, including Metal-Organic Frameworks (MOFs).
Design and Synthesis of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks are porous crystalline materials formed by the coordination of metal ions or clusters with organic ligands. researchgate.netacs.org this compound can be involved in the synthesis of such frameworks, particularly those incorporating lead iodide, leading to the formation of morpholinium lead iodide structures with varying dimensionalities (1D or 2D). escholarship.org The synthesis can be influenced by methods such as Anti-Solvent Vapor-assisted Crystallization (ASVC). escholarship.org The presence of additives like water and formic acid can impact the dimensionality of the resulting morpholinium lead iodide phases by affecting the reaction kinetics. escholarship.org
Coordination Chemistry with this compound as a Ligand or Counterion
Here is a summary of some research findings related to this compound:
| Application Area | Specific Role/Effect | Key Finding/Observation | Source |
| Electrochemical Interface Engineering | Alicyclic organic spacer in 2D/3D perovskite solar cells | Enhances rigidity, hydrogen bonding, and intermolecular interactions, leading to improved structural stability and defect passivation in tin-based perovskites. Achieved a PCE of 12.04% with superior stability. researchgate.net | researchgate.net |
| Catalysis (Organic Transformations) | Catalyst/Co-catalyst in aldol condensations, Heck reactions, Michael additions. smolecule.com | Promotes efficiency and selectivity in these reactions. smolecule.com | smolecule.com |
| Catalysis (Iodination) | Component in N-iodothis compound (NIMI) for ipso-iodination of aryl boronic acids. rsc.org | NIMI acts as an effective iodinating agent. Copper iodide enhances reaction rate and yield. rsc.org | rsc.org |
| Hybrid Organic-Inorganic Frameworks | Precursor in the synthesis of morpholinium lead iodide perovskites. escholarship.org | Involved in the formation of 1D and 2D perovskite phases; dimensionality is influenced by reaction conditions and additives. escholarship.org | escholarship.org |
| Coordination Chemistry | Counterion in quaternary amine complexes. academie-sciences.fr | Participates in supramolecular interactions like C-H···I in the solid state. academie-sciences.fr | academie-sciences.fr |
Mechanistic Investigations and Reaction Dynamics Involving Morpholinium Iodide
Kinetic Studies of Reactions Catalyzed or Mediated by Morpholinium Iodide
Kinetic studies provide valuable insights into the rates and pathways of chemical reactions. This compound's influence on reaction kinetics has been observed in several contexts. In the synthesis of morpholinium lead iodide perovskites, the reaction kinetics are significantly influenced by the presence of additives like water and formic acid. These additives can accelerate the formation of specific intermediate phases, thereby controlling the dimensionality of the final perovskite structure. escholarship.org The concentrations of reactants, including morpholinium and lead, also play a significant role in determining the dimensionality of the resulting morph-Pb-I system. escholarship.org
While direct kinetic studies focusing solely on this compound as a catalyst are less prevalent in the provided search results, its role as a component in catalytic systems or as a mediating agent highlights its impact on reaction rates. For instance, N-iodothis compound (NIMI), generated in situ from morpholine (B109124) and molecular iodine, has been employed as an iodinating agent in the ipso-iodination of arylboronic acids. researchgate.netrsc.org The addition of catalytic amounts of copper iodide has been shown to enhance the rate of this iodination reaction, with the yield being dependent on the nature of the boronic acid substrate. rsc.org Mechanistic studies suggest that the reaction can proceed via either a classical ipso substitution or a copper-catalyzed iododeborylation pathway, depending on the substrate. researchgate.net
In another example, morpholinium fluorochromate has been used as an oxidant in the kinetic study of the oxidation of thioacids. oszk.hubibliomed.org These studies revealed that the reaction is first order with respect to morpholinium fluorochromate and exhibits Michaelis-Menten type kinetics with respect to the thioacid, suggesting the formation of an intermediate complex. bibliomed.org The reaction rate was found to be dependent on the concentration of hydrogen ions, indicating both acid-independent and acid-dependent pathways. bibliomed.org
Data from kinetic studies can be summarized in tables to illustrate the effect of various parameters on reaction rates. For example, in the ipso-iodination of aryl boronic acids using NIMI, the solvent significantly impacts the reaction yield. rsc.org
Effect of Solvent on Ipso Iodination of 4-Ethylphenyl Boronic Acid using NIMI
| Entry | Solvent | Yield (%) |
| 1 | Methanol | 75 |
| 2 | DCM | 72 |
| 3 | Acetonitrile | 58 |
| 4 | DMF | 36 |
| 5 | Acetone | 5 |
| 6 | THF | --- |
Reaction conditions: 0.2 mmol of 4-ethylphenyl boronic acid, 0.4 mmol of morpholine, 0.48 mmol of I2 in the presence of 5 mol% of CuI in 1.5 ml of solvent at room temperature for 24h. Yields are isolated yields by column chromatography. A complex reaction mixture was formed in THF. rsc.org
Elucidation of Reaction Intermediates and Transition States
Identifying reaction intermediates and transition states is crucial for understanding the step-by-step transformation of reactants into products. In reactions involving this compound or morpholinium-derived species, various intermediates have been proposed and, in some cases, identified.
In the synthesis of morpholinium lead iodide perovskites, prenucleation intermediates, such as 1D complexes formed by the coordination of solvent and additive molecules with PbI₂, are believed to play a role in controlling the dimensionality of the final product. escholarship.org
When N-iodothis compound (NIMI) is generated in situ from morpholine and molecular iodine for the iodination of aryl boronic acids, the activation of iodine with morpholine is thought to generate NIMI. rsc.org The reaction is proposed to involve the activation of the boronic acid by iodide ions, leading to a more nucleophilic boron species, followed by an ipso attack by the electrophilic N-iodomorpholinium ion. rsc.org
In palladium-catalyzed aminocarbonylation of alkyl iodides, morpholine can coordinate to a palladium complex to form a morpholinium complex. acs.org This complex can then undergo deprotonation and ligand exchange to yield a morpholine complex, which is an intermediate in the catalytic cycle. acs.org Computational studies have been employed to investigate the transition states involved in such reactions, including associative inner sphere morpholine binding and outer sphere attack pathways. acs.orgacs.org
The study of the oxidation of thioacids by morpholinium fluorochromate suggests the formation of a thioester intermediate, which subsequently decomposes in the slow step of the reaction. bibliomed.org The observed Michaelis-Menten type kinetics with respect to the thioacid supports the postulation of this intermediate. bibliomed.org
Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for elucidating the structures and energies of intermediates and transition states that may be difficult to observe experimentally. mdpi.com These studies can provide insights into the reaction pathway and the factors that govern reactivity and selectivity.
Solvent Effects and Environmental Influences on this compound Reactivity
The choice of solvent and other environmental factors can significantly impact the reactivity and behavior of this compound. The polarity, hydrogen-bonding ability, and coordinating properties of the solvent can influence the solubility of this compound, the stability of intermediates, and the energy barriers of transition states.
As demonstrated in the ipso-iodination of aryl boronic acids using NIMI, the solvent has a pronounced effect on the reaction yield. rsc.org Methanol and dichloromethane (B109758) were found to be effective solvents, while acetonitrile, DMF, acetone, and THF resulted in lower yields or complex reaction mixtures. rsc.org This suggests that the solvent plays a role in the efficiency of NIMI generation, the activation of the boronic acid, or the subsequent reaction steps.
In the context of metal halide perovskite synthesis, the solvent system, often a mixture of solvents like DMF and DMSO, along with additives like water and formic acid, influences the coordination of precursors and the formation of intermediate species, ultimately affecting the crystallization kinetics and the dimensionality of the resulting perovskite structure. escholarship.org
The effect of solvents has also been analyzed in the oxidation of thioacids by morpholinium fluorochromate. oszk.hubibliomed.org While the formation constant of the intermediate complex did not vary significantly with the solvent, the rate constant for the decomposition of the complex showed considerable variation. oszk.hu This indicates that the solvent environment can influence the rate-determining step of the reaction.
Environmental factors beyond the solvent, such as the presence of other ions or molecules, can also influence the reactivity of this compound. For example, in the synthesis of 3D lead iodide perovskite analogs, hydrogen-bonding interactions between ammonium (B1175870) and morpholinium cations were found to reduce electrostatic repulsion and enhance structural stability. rsc.org
Computational Mechanistic Studies of this compound Induced Reactions
Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental studies in understanding the mechanisms of reactions involving this compound or related species. These studies can provide detailed information about the electronic structure, geometries, and energies of reactants, intermediates, transition states, and products. mdpi.comrsc.org
DFT calculations have been applied to investigate the mechanism of palladium-catalyzed aminocarbonylation of alkyl iodides, where morpholine is involved in the catalytic cycle. acs.orgacs.org These studies have helped to elucidate plausible reaction pathways, including oxidative addition, carbonylation, and reductive elimination steps, and to assess the relative stabilities and energy barriers of different species involved. acs.orgacs.orgdiva-portal.org For instance, DFT was used to study the reductive elimination step and compare different pathways. acs.orgdiva-portal.org
Computational studies have also been utilized to understand the interactions of morpholinium-based ionic liquids with other molecules, such as DNA researchgate.net or iron porphyrin complexes. aip.org Molecular docking and dynamics simulations can provide insights into binding modes and affinities, which are relevant to understanding the behavior of these compounds in various applications. researchgate.netnih.govacs.org
In the study of intramolecular cycloaddition of olefins mediated by iodine(III) species to construct tricyclic morpholines, DFT calculations were employed to interpret the observed stereochemistry and understand the transition state models for Z- and E-alkenes. acs.org
Furthermore, DFT has been used to study the aggregation behavior of morpholinium-based surface-active ionic liquids, providing insights into micelle formation. researchgate.net
These computational studies provide a theoretical framework for understanding the complex reaction dynamics and mechanistic details that are often challenging to probe solely through experimental techniques.
Future Research Trajectories and Unexplored Dimensions of Morpholinium Iodide Research
Frontiers in Morpholinium Iodide-Based Functional Materials
This compound is a key component in the development of hybrid organic-inorganic materials, particularly in the realm of perovskite structures. Research is actively exploring its incorporation into tin-based perovskite solar cells to enhance structural stability and device performance. The cyclic organic spacer nature of this compound, with its secondary ammonium (B1175870) and ether groups, increases rigidity and promotes hydrogen bonding and intermolecular interactions within 2D perovskite structures. mdpi.comnih.gov These interactions contribute to the formation of highly ordered 2D/3D perovskites with reduced structural disorder, leading to effective passivation of defects. mdpi.comnih.govresearchgate.net
Future research will likely focus on designing novel morpholinium-based organic spacers with tailored structures to further optimize the properties of perovskite materials. This includes investigating the impact of different substituents on the morpholine (B109124) ring and exploring various halide combinations to tune the electronic and structural properties for enhanced efficiency and stability in photovoltaic devices and other optoelectronic applications. The development of new 3D perovskite analog structures incorporating morpholinium cations is also an emerging area, aiming to overcome limitations in cation selection for 3D frameworks through supramolecular synthons and hydrogen bonding patterns. rsc.org
Integration with Artificial Intelligence and Machine Learning for Material Discovery and Optimization
The complexity of designing and optimizing new materials incorporating this compound necessitates advanced computational approaches. Integrating Artificial Intelligence (AI) and Machine Learning (ML) is a promising avenue to accelerate the discovery and development process. ML models can be trained on experimental data to predict the properties of this compound-based materials based on their composition and structure. escholarship.orgresearchgate.netresearchgate.net
High-throughput experimentation, often coupled with robotic workflows, can generate the large datasets required for training robust ML models. escholarship.org Active learning algorithms can guide data acquisition by focusing on experiments that are most informative for improving the model's predictive accuracy, thereby efficiently exploring the vast chemical space. escholarship.orgosti.gov This data-driven approach can uncover key reaction parameters influencing material properties, such as dimensionality in perovskite structures, and help rationalize the underlying reaction mechanisms. escholarship.orgosti.gov
Future research will involve developing more sophisticated AI/ML models capable of predicting complex material properties, including long-term stability and performance under various operating conditions. This could significantly reduce the time and resources required for experimental screening and optimization.
Exploration of Novel Synthetic Applications and Methodologies
Beyond its role in functional materials, this compound and related morpholine-derived compounds are being investigated for novel synthetic transformations. N-iodothis compound (NIMI), generated in situ from morpholine and molecular iodine, has been demonstrated as a mild and efficient iodinating agent for the ipso-iodination of aryl boronic acids, providing a regioselective route to iodoarenes. rsc.orgresearchgate.net The addition of catalytic amounts of copper iodide has been shown to enhance the reaction rate and yield. rsc.org
Future research in this area could focus on expanding the scope of NIMI and other morpholinium-based reagents to a wider range of organic reactions. This includes exploring their potential in other halogenation reactions, oxidation processes, or as catalysts in various organic transformations. Developing more environmentally benign and efficient synthetic protocols utilizing this compound derivatives aligns with the principles of green chemistry. rsc.orgresearchgate.net
Advanced Characterization Techniques for In-Situ Monitoring
Understanding the formation mechanisms and dynamic behavior of this compound-based materials at a fundamental level is crucial for rational design and optimization. Advanced characterization techniques, particularly those enabling in-situ monitoring, will play a vital role in future research. Techniques such as in-situ X-ray diffraction (XRD), spectroscopy (e.g., UV-Vis, FTIR, Raman), and microscopy can provide real-time insights into crystallization processes, phase transitions, and degradation pathways. dntb.gov.uaacs.org
For instance, in-situ studies of the intercalation dynamics of organic moieties, like this compound, into inorganic frameworks can reveal the kinetics and mechanisms of layered perovskite formation. acs.org This information is invaluable for controlling film morphology, crystallinity, and defect density, which are critical for device performance. Future research will aim to develop and apply even more sophisticated in-situ techniques with higher spatial and temporal resolution to probe the complex interplay between the morpholinium cation and the inorganic framework during material synthesis and operation.
Sustainable and Scalable Production of this compound-Based Materials
The increasing interest in this compound for various applications necessitates the development of sustainable and scalable production methods. Current laboratory-scale synthesis methods may not be suitable for large-scale manufacturing due to factors such as reagent costs, reaction conditions, and waste generation. rsc.org
Future research will focus on developing greener and more efficient synthetic routes for this compound and its derivatives. This could involve exploring alternative solvents, developing catalytic processes, and implementing continuous flow chemistry techniques. rsc.orgresearchgate.net Continuous flow systems offer advantages such as better heat and mass transfer, improved safety, and facile scalability compared to batch synthesis. researchgate.net
Furthermore, research will need to address the scalability of incorporating this compound into functional materials, such as perovskite films, using techniques compatible with large-area manufacturing, such as printing or coating methods. researchgate.net Developing cost-effective and environmentally friendly purification processes for both this compound and the final materials will also be crucial for their widespread adoption.
Q & A
Q. What analytical methods are suitable for identifying and quantifying Morpholinium iodide in environmental matrices like soil?
Gas chromatography with flame ionization detection (GC-FID) is a validated method for determining this compound in soil. Key parameters include:
- Column : Rxi-5 ms (30 m length, 0.25 mm outer diameter, 0.25 µm stationary phase thickness) .
- Mobile phase : Acetonitrile solution at 1.0 mL/min flow rate .
- Detection range : 0.12–16 µg/mL, with linearity confirmed by correlation coefficients >0.999 . GC-FID offers advantages over HPLC, including better resolution, reduced organic solvent use, and compatibility with eco-pharmacy principles .
Q. How should degradation experiments for this compound in soil be designed to mimic real-world conditions?
- Soil preparation : Use 5 g of air-dried, sieved soil in 10 mL containers .
- Spiking : Add this compound at 0.002 mg/mL (dissolved in acetonitrile) to simulate low environmental concentrations .
- Incubation : Maintain darkness at 22±1°C for 45 days to study aerobic degradation .
- Sampling : Collect aliquots periodically, centrifuge at 3000 rpm for 10 minutes, and filter through 0.45 µm membranes .
Advanced Research Questions
Q. How can researchers validate the accuracy of GC-FID methods for this compound in complex soil samples?
Validation involves:
- Specificity : Compare chromatograms of pure soil extracts vs. spiked samples to confirm no interference .
- Linearity : Test 5–7 concentration levels; intercepts should not exceed 5% of the target concentration .
- Recovery studies : Spike soil with known this compound amounts and measure recovery rates (target: 80–120%) .
- Greenness assessment : Use AGREE metrics to evaluate environmental impact (e.g., solvent use, energy consumption) .
Q. What factors influence the degradation rate of this compound in soil, and how can they be controlled experimentally?
Key factors include:
- Microbial activity : this compound shows minimal degradation under aerobic conditions (t½ >45 days), suggesting microbial inhibition at high concentrations .
- Soil oxygen : Anaerobic conditions may accelerate degradation but require specialized setups (e.g., nitrogen-purged chambers) .
- Initial concentration : Low concentrations (e.g., 0.002 mg/mL) yield ecologically relevant degradation rates, avoiding overestimated t½ values .
- Soil type : Organic-rich soils enhance adsorption, reducing bioavailability and degradation rates .
Q. How can contradictory data in degradation studies (e.g., variable half-lives) be resolved?
Address discrepancies by:
- Standardizing protocols : Ensure consistent soil moisture (e.g., 60% water-holding capacity) and temperature (±1°C) .
- Statistical analysis : Use ANOVA to compare degradation rates across batches; exclude outliers via Grubbs’ test .
- Cross-validation : Confirm results with complementary methods (e.g., LC-MS/MS for metabolite identification) .
- Reporting transparency : Detail soil properties (pH, organic content) and climatic conditions in metadata .
Methodological Considerations
Q. What strategies optimize the detection of this compound degradation products?
- Derivatization : Use silylation agents (e.g., BSTFA) to enhance volatility of polar metabolites for GC analysis .
- High-resolution MS : Pair GC-FID with quadrupole-time-of-flight (Q-TOF) MS to identify unknown peaks .
- Isotopic labeling : Track degradation pathways using <sup>14</sup>C-labeled this compound to distinguish biotic/abiotic processes .
Q. How can researchers mitigate matrix effects when analyzing this compound in soil?
- Sample cleanup : Employ solid-phase extraction (SPE) with C18 cartridges to remove humic acids .
- Matrix-matched calibration : Prepare standards in soil extracts to correct for signal suppression/enhancement .
- Internal standards : Add deuterated analogs (e.g., d3-Morpholinium iodide) to normalize recovery variations .
Tables
Table 1. Comparative degradation rates of this compound and analogs in soil under aerobic conditions .
| Compound | Half-life (days) | Degradation Rate Constant (mg/mL/day) |
|---|---|---|
| This compound | >45 | 0.001 |
| Morpholinium thiazotate | 7 | 0.0005 |
| Tilorone dihydrochloride | 30 | 0.001 |
Table 2. Key parameters for GC-FID analysis of this compound .
| Parameter | Specification |
|---|---|
| Column temperature | 250°C (isothermal) |
| Injection volume | 1 µL (splitless mode) |
| Detector temperature | 300°C |
| Retention time | 8.2 ± 0.3 minutes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
